Cas no 387378-29-2 ((2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate)

(2-Methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure combines a 5-bromopyridine-3-carboxylate moiety with a (2-methylphenyl)carbamoylmethyl group, offering versatility in synthetic modifications. The bromine substituent enhances reactivity for cross-coupling reactions, while the carbamate linkage provides stability. This compound may serve as an intermediate in the development of bioactive molecules, particularly in kinase inhibitor or antimicrobial agent synthesis. Its crystalline form ensures consistent purity, and the presence of both electron-withdrawing and donating groups allows for tailored functionalization. Suitable for controlled reactions under inert conditions, it is supplied with detailed analytical characterization (HPLC, NMR) to support research applications.
(2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate structure
387378-29-2 structure
Product Name:(2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate
CAS No:387378-29-2
MF:C15H13BrN2O3
MW:349.179322957993
CID:5331627
Update Time:2025-10-29

(2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-methylphenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
    • [2-(2-methylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
    • STL075377
    • 2-oxo-2-(o-tolylamino)ethyl 5-bromonicotinate
    • (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate
    • Inchi: 1S/C15H13BrN2O3/c1-10-4-2-3-5-13(10)18-14(19)9-21-15(20)11-6-12(16)8-17-7-11/h2-8H,9H2,1H3,(H,18,19)
    • InChI Key: URKDCWISRVRAON-UHFFFAOYSA-N
    • SMILES: BrC1=CN=CC(=C1)C(=O)OCC(NC1C=CC=CC=1C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 378
  • XLogP3: 2.7
  • Topological Polar Surface Area: 68.3

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Additional information on (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate

Introduction to (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate (CAS No. 387378-29-2)

(2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate (CAS No. 387378-29-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure consists of a 5-bromopyridine-3-carboxylate moiety linked to a carbamoylmethyl group, which is further substituted with a 2-methylphenyl group. This intricate molecular architecture provides a foundation for exploring its biological activities and potential medicinal uses.

The synthesis of (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate typically involves multistep reactions, including the formation of the carbamoylmethyl intermediate and subsequent coupling with the 5-bromopyridine-3-carboxylic acid. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research and development purposes.

In the realm of medicinal chemistry, (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Studies have shown that this compound exhibits promising pharmacological properties, including anti-inflammatory and anti-cancer activities. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

Furthermore, preliminary studies have explored the compound's efficacy against various cancer cell lines. In vitro experiments demonstrated that (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate can induce apoptosis in cancer cells by modulating specific signaling pathways. These findings have sparked interest in further investigating the compound's mechanisms of action and its potential as a novel anticancer agent.

The physicochemical properties of (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate are also noteworthy. The compound exhibits good solubility in organic solvents, which facilitates its use in various chemical reactions and biological assays. Additionally, its stability under different conditions has been evaluated, providing valuable insights into its handling and storage requirements.

In terms of safety and toxicity, initial assessments suggest that (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate is relatively safe for use in laboratory settings when proper precautions are taken. However, comprehensive toxicological studies are ongoing to ensure its safety for broader applications.

The potential applications of (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate extend beyond pharmaceuticals. Its unique structural features make it a valuable intermediate in the synthesis of other bioactive compounds. Researchers are exploring its use as a building block for constructing more complex molecules with diverse biological activities.

In conclusion, (2-methylphenyl)carbamoylmethyl 5-bromopyridine-3-carboxylate (CAS No. 387378-29-2) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural characteristics and promising biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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